Enhanced Lipophilicity and Calculated LogP Compared to Non-Methylated Analog
The presence of a methyl group at the 2-position of the pyridine ring in 2-Methyl-4-(3-thienyl)pyridine increases its lipophilicity compared to the non-methylated analog 4-(thiophen-3-yl)pyridine. This is reflected in their calculated LogP values. While experimental LogP data for the target compound is not widely published, a reasonable estimate based on structural analogs and computational models suggests a LogP increase of approximately 0.5-1.0 units relative to the non-methylated comparator [1]. This increase in lipophilicity can enhance membrane permeability and alter the compound's distribution profile in biological systems, making it a more suitable starting point for developing CNS-penetrant or orally bioavailable drug candidates .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated increase of 0.5-1.0 units vs. non-methylated analog |
| Comparator Or Baseline | 4-(thiophen-3-yl)pyridine (CAS 21308-82-7) |
| Quantified Difference | ~0.5-1.0 LogP units higher |
| Conditions | Calculated LogP based on structural similarity and medicinal chemistry principles; experimental LogP data for target compound not directly available |
Why This Matters
Higher lipophilicity correlates with improved passive membrane diffusion, a key factor for drug candidates targeting intracellular or CNS-based proteins, and directly influences selection of this building block over less lipophilic alternatives.
- [1] Bolli, M. H., et al. (2014). Novel S1P1 Receptor Agonists—Part 3: From Thiophenes to Pyridines. Journal of Medicinal Chemistry, 57(1), 110-130. doi:10.1021/jm4014696 View Source
